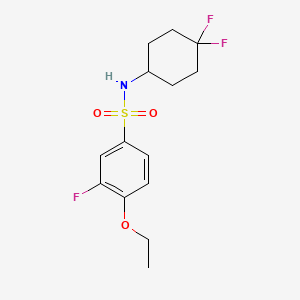

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H18F3NO3S and its molecular weight is 337.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrophilic Fluorinating Agents

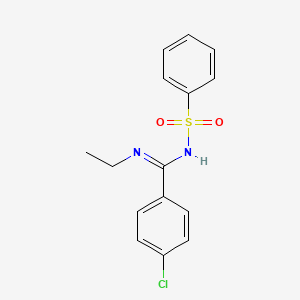

A study introduced a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), as a sterically demanding analogue of the popular N-fluorobenzenesulfonmide (NFSI). NFBSI has been shown to improve the enantioselectivity of products in certain fluorination reactions, highlighting the importance of structural modifications in fluorinating agents for achieving desired reactivity and selectivity in synthesis (Yasui et al., 2011).

Enantioselective Fluorination

Research focusing on the enantioselective fluorination of 2-oxindoles using structurally tuned N-fluorobenzenesulfonamides demonstrated the impact of substituent modification on reactivity and selectivity. This study is significant for understanding how different functional groups on the phenyl rings of N-fluorobenzenesulfonamides influence the outcomes of fluorination reactions, which may be relevant for the application of N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide in research (Wang et al., 2014).

COX-2 Inhibition

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides explored their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into these compounds was found to enhance COX-2 selectivity, demonstrating the role of fluorination in modulating biological activity. This research might offer a perspective on the biological applications of fluorinated benzenesulfonamides (Hashimoto et al., 2002).

Asymmetric Fluorocyclizations

The challenges and advancements in asymmetric fluorocyclizations of alkenes were reviewed, focusing on the development of new fluorinating agents and catalysis strategies. This area of research is crucial for generating cyclic fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Wolstenhulme & Gouverneur, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery . It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair .

Mode of Action

The compound interacts with its target, PARP-1, by inducing a conformational change. The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . This leads to a reduction in binding affinity for PARP-2, contributing to the ligand selectivity .

Biochemical Pathways

The compound affects the DNA repair pathway, specifically the DNA single-strand break repair . By inhibiting PARP-1, the compound suppresses DNA repair, making it a promising therapy against cancers .

Result of Action

The result of the compound’s action is the inhibition of DNA repair, leading to an increase in DNA damage in cancer cells . This makes cancer cells more susceptible to other DNA-damaging agents, enhancing the efficacy of anti-cancer treatments .

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO3S/c1-2-21-13-4-3-11(9-12(13)15)22(19,20)18-10-5-7-14(16,17)8-6-10/h3-4,9-10,18H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNZFENROKNGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485566.png)

![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride](/img/structure/B2485572.png)

![1,3-dimethyl-5-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2485573.png)

![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)

![2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2485576.png)

![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2485578.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2485579.png)

![1-[(3-Methylphenyl)sulfonyl]piperazine](/img/structure/B2485583.png)